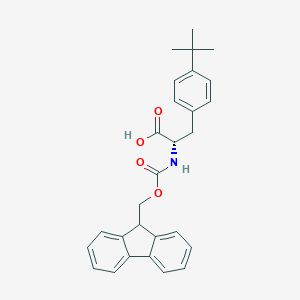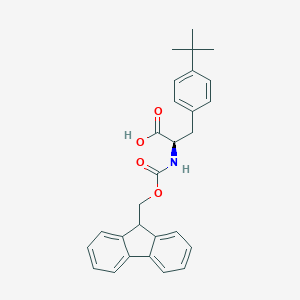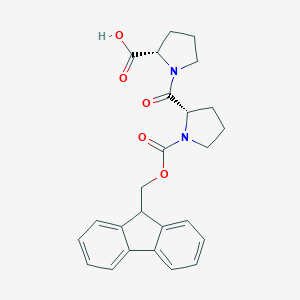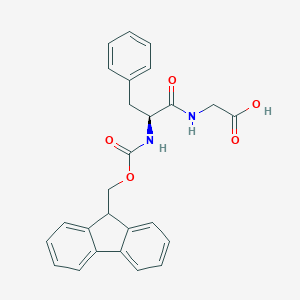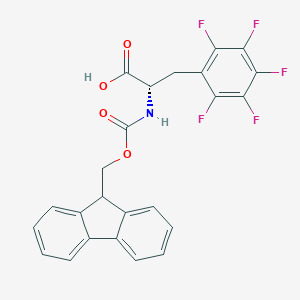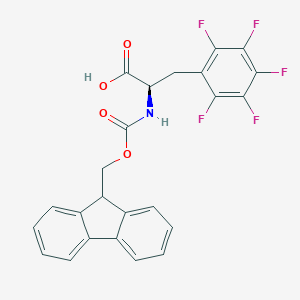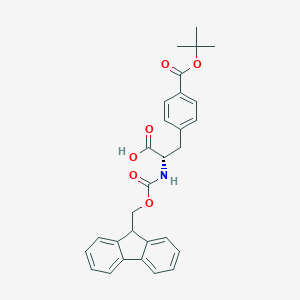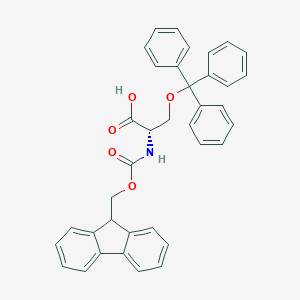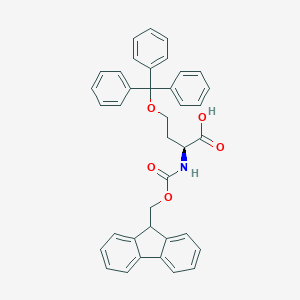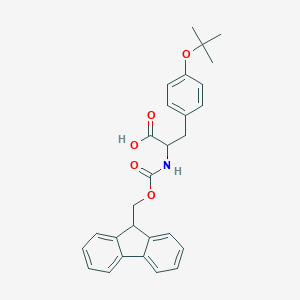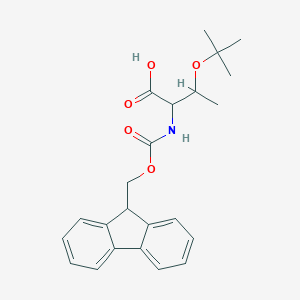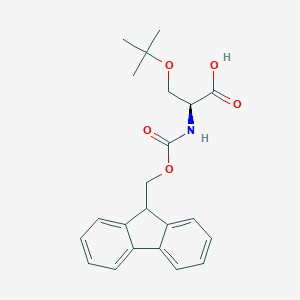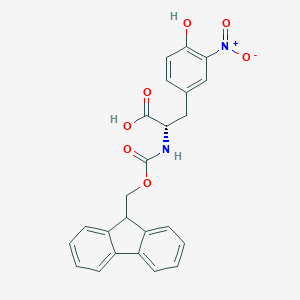
Fmoc-3-nitro-L-tyrosine
Vue d'ensemble
Description
Fmoc-3-nitro-L-tyrosine is a chemical compound with the molecular formula C24H20N2O7 and a molecular weight of 448.42 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
Fmoc-3-nitro-L-tyrosine can be synthesized using standard Fmoc solid-phase peptide synthesis . The synthesis involves the use of 2-3 equivalents each of Fmoc-3-nitrotyrosine and HBTU in 8% DIPEA/DMF for 1.5 hours . The nitrotyrosine is then protected on the side chain using t-butyldimethylsilyl chloride or an acetyl group .Molecular Structure Analysis
The molecular structure of Fmoc-3-nitro-L-tyrosine is represented by the Hill Notation: C24H20N2O7 .Chemical Reactions Analysis
Fmoc-3-nitro-L-tyrosine is involved in the nitration of tyrosine in peptides and proteins . This nitration can affect protein behavior during neurodegenerative processes, such as those associated with Alzheimer’s and Parkinson’s diseases . The nitration in these peptides has a limited effect on the secondary structure, but may trigger their aggregation .Physical And Chemical Properties Analysis
Fmoc-3-nitro-L-tyrosine appears as a light yellow to yellow powder . It has a melting point range of 148 - 174 °C .Applications De Recherche Scientifique
Application 1: Monitoring Peptide Tyrosine Nitration
- Summary of Application: 3-nitro-L-tyrosine (Nit) is a derivative of the tyrosine residue in peptides and proteins that can affect protein behavior during neurodegenerative processes, such as those associated with Alzheimer’s and Parkinson’s diseases .
- Methods of Application: Surface enhanced Raman spectroscopy (SERS) is used to monitor tyrosine nitration in Met-Enkephalin, rev-Prion protein, and α-synuclein models . The interpretation of the spectra has been based on density functional theory (DFT) simulations .
- Results or Outcomes: The results suggest that the nitration in these peptides has a limited effect on the secondary structure, but may trigger their aggregation .
Application 2: Construction of Hydrogels
- Summary of Application: Fmoc-functionalized amino acids, including Fmoc-3-nitro-L-tyrosine, have been used to construct hydrogels, which find a wide range of applications .
- Methods of Application: The hydrogelation of double Fmoc-functionalized L-lysine [Fmoc (Nα)-L-lysine (NεFmoc)-OH, (Fmoc-K (Fmoc))] is used as a low molecular weight gelator (LMWG) .
- Results or Outcomes: The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O7/c27-22-10-9-14(12-21(22)26(31)32)11-20(23(28)29)25-24(30)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,27H,11,13H2,(H,25,30)(H,28,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUZJVFERQWLNC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-nitro-L-tyrosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



